Home > Products > Screening Compounds P23026 > 2-phenyl-4-[3-(4-thiomorpholinylcarbonyl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine
2-phenyl-4-[3-(4-thiomorpholinylcarbonyl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine -

2-phenyl-4-[3-(4-thiomorpholinylcarbonyl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Catalog Number: EVT-3971685
CAS Number:
Molecular Formula: C23H28N4OS
Molecular Weight: 408.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[4-[3-(2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic acid (1)

Compound Description: This compound is an extremely potent inhibitor of dihydrofolate reductase (DHFR) activity and exhibits strong antitumor activity against various cancer cell lines, including P388, colon 26, and KB.

Relevance: While structurally distinct from the target compound, this molecule shares the core structure of 6,7-dihydro-5H-cyclopenta[d]pyrimidine, highlighting the biological relevance of this scaffold. The presence of different substituents at various positions on this core structure allows for the exploration of structure-activity relationships and the development of compounds with potentially different biological activities, such as the anti-glioblastoma activity investigated for 2-phenyl-4-[3-(4-thiomorpholinylcarbonyl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine.

2-(2-pyridinyl)-4-(1H-pyrrolo[3,2-c]pyridin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine (AZ12601011)

Compound Description: AZ12601011 is a potent transforming growth factor β receptor 1 (TGFBR1) kinase inhibitor with an IC50 of 18 nM. It effectively inhibits TGFβ-induced reporter activity, SMAD2 phosphorylation, and the migration of HaCaT keratinocytes. Furthermore, it demonstrates significant in vivo activity by inhibiting tumor growth and metastasis in a 4T1 syngeneic orthotopic mammary tumor model.

Relevance: Similar to 2-phenyl-4-[3-(4-thiomorpholinylcarbonyl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine, AZ12601011 possesses the central 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold. This structural similarity suggests that modifications to the substituents on this core structure can lead to compounds with diverse biological activities, spanning from antitumor effects to potential anti-glioblastoma properties.

(S)-7-(4-fluorophenyl)-N2-(3-methoxy-4-(3-methyl-1H-1,2,4-triazol-1-yl)phenyl)-N4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine (BMS-932481)

Compound Description: BMS-932481 acts as a potent γ-secretase modulator (GSM) that selectively reduces Aβ1-42 production. It displays dose- and time-dependent activity in various species, including rats, dogs, monkeys, and humans. Importantly, BMS-932481 decreases Aβ1-42 and Aβ1-40 levels while increasing Aβ1-38 and Aβ1-37, highlighting its potential therapeutic utility for Alzheimer’s disease.

Relevance: Both BMS-932481 and the target compound, 2-phenyl-4-[3-(4-thiomorpholinylcarbonyl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine, are built upon the 6,7-dihydro-5H-cyclopenta[d]pyrimidine core. This shared scaffold underscores the versatility of this chemical structure in generating compounds with diverse biological activities.

Properties

Product Name

2-phenyl-4-[3-(4-thiomorpholinylcarbonyl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine

IUPAC Name

[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone

Molecular Formula

C23H28N4OS

Molecular Weight

408.6 g/mol

InChI

InChI=1S/C23H28N4OS/c28-23(26-12-14-29-15-13-26)18-8-5-11-27(16-18)22-19-9-4-10-20(19)24-21(25-22)17-6-2-1-3-7-17/h1-3,6-7,18H,4-5,8-16H2

InChI Key

JIDWKZQAYBMEHN-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C2=NC(=NC3=C2CCC3)C4=CC=CC=C4)C(=O)N5CCSCC5

Canonical SMILES

C1CC(CN(C1)C2=NC(=NC3=C2CCC3)C4=CC=CC=C4)C(=O)N5CCSCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.